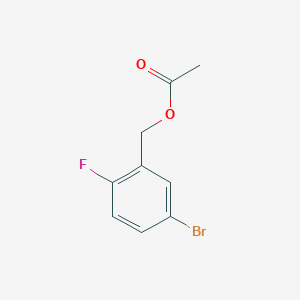
(E)-5-phenylpent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H14O. It is a product of the peroxidase-catalyzed reduction of 5-phenyl-4-pentenyl-hydroperoxide (PPHP). This compound is known for its use as a fluorescent dye, which can be rapidly isolated by solid-phase extraction and quantified by isocratic reversed-phase high-performance liquid chromatography (HPLC) with UV detection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pentenal or phenyl-pentanone.
Reduction: Formation of 5-phenyl-pentanol.
Substitution: Formation of various substituted phenyl-pentenol derivatives
Aplicaciones Científicas De Investigación
(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye to determine the kinetic properties of heme-containing and non-heme peroxidases
Biology: Employed in studies involving oxidative stress and enzyme kinetics.
Medicine: Potential use in diagnostic assays due to its fluorescent properties.
Industry: Utilized in the development of new fluorescent probes for environmental monitoring and food safety
Mecanismo De Acción
The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .
Comparación Con Compuestos Similares
5-Phenyl-4-pentenyl-hydroperoxide (PPHP): The precursor to (E)-5-phenylpent-4-en-1-ol.
5-Phenyl-pentanol: A reduced form of this compound.
Phenyl-pentenal: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific use as a fluorescent dye and its ability to be rapidly isolated and quantified using HPLC. Its role in determining the kinetic properties of peroxidases sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
Clave InChI |
QBQBSEZWJAWWCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8607352.png)

![1-Propanesulfonic acid, 3-[(4-methylcyclohexyl)amino]-](/img/structure/B8607359.png)


![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B8607400.png)
![5-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8607408.png)
![Benzene, 4-bromo-1-chloro-2-[(4-ethoxy-3-fluorophenyl)methyl]-](/img/structure/B8607409.png)
